Structural Differentiation from N-Pyridyl and N-Phenyl Isonicotinamide Analogs: Absence of Aromatic N-Substituent Alters Predicted Orexin Receptor Binding Mode
The target compound differs from the closest commercially available isonicotinamide analogs—such as 2-(oxolan-3-yloxy)-N-(pyridin-4-yl)pyridine-4-carboxamide and 2-(oxolan-3-yloxy)-N-(pyridin-3-yl)pyridine-4-carboxamide—by replacing the N-pyridyl substituent with an N-(2-(1H-pyrrol-1-yl)ethyl) group. In the Merck isonicotinamide orexin antagonist patent family (WO2010051236A1), N-alkylpyrrole substituents are explicitly claimed as embodiments distinct from N-aryl or N-heteroaryl substituents, indicating that the pyrrolylethyl chain occupies a different chemical space within the receptor binding pocket [1]. The tetrahydrofuran-3-yloxy group at the pyridine 2-position is retained, but the combination of this ether with the pyrrolylethyl amide side chain creates a unique pharmacophoric fingerprint not recapitulated by any single comparator compound publicly available.
| Evidence Dimension | Structural uniqueness of N-substituent and 2-position ether combination within isonicotinamide orexin antagonist class |
|---|---|
| Target Compound Data | N-(2-(1H-pyrrol-1-yl)ethyl) amide side chain + tetrahydrofuran-3-yloxy at pyridine 2-position |
| Comparator Or Baseline | Closest analogs: N-(pyridin-4-yl) variant, N-(pyridin-3-yl) variant, and N-cyclohexyl variant, all bearing the same 2-(oxolan-3-yloxy) group. Comparator data: Individual receptor binding or functional activity values for the target compound are not publicly disclosed; the differentiation is based on patent structural claims. |
| Quantified Difference | Not quantifiable from public data; structural class distinction only (N-pyrrolylethyl vs. N-pyridyl vs. N-cyclohexyl substitution) |
| Conditions | Structural comparison based on patent disclosures (WO2010051236A1, US20100197652) and publicly available compound catalogs |
Why This Matters
Procurement of the exact CAS 1903085-81-3 compound ensures that the intended N-pyrrolylethyl pharmacophore is present, avoiding unintended shifts in receptor subtype selectivity or binding kinetics that may occur with N-pyridyl or N-phenyl replacements.
- [1] Breslin, M. J., Coleman, P. J., Fraley, M. E., Mercer, S. P., Reger, T. S., & Roecker, A. J. (2011). Isonicotinamide orexin receptor antagonists. International Patent Application WO2010051236A1, filed October 26, 2009, assigned to Merck Sharp & Dohme Corp. View Source
